molecular formula C25H31N3O3 B11156165 1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11156165
M. Wt: 421.5 g/mol
InChI Key: DNLHKJLJFXCJTM-UHFFFAOYSA-N
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Description

1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a butyl group, and a carbamoyl-substituted phenyl group

Preparation Methods

The synthesis of 1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-5-oxo-pyrrolidine-3-carboxylic acid with 4-[(2,4,6-trimethylphenyl)carbamoyl]aniline under appropriate conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-butyl-5-oxo-N-[4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C25H31N3O3/c1-5-6-11-28-15-20(14-22(28)29)25(31)26-21-9-7-19(8-10-21)24(30)27-23-17(3)12-16(2)13-18(23)4/h7-10,12-13,20H,5-6,11,14-15H2,1-4H3,(H,26,31)(H,27,30)

InChI Key

DNLHKJLJFXCJTM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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